molecular formula C10H11NO B1635627 3-(Methylamino)-1-phenylprop-2-en-1-one

3-(Methylamino)-1-phenylprop-2-en-1-one

Cat. No.: B1635627
M. Wt: 161.2 g/mol
InChI Key: MGZAGXMLBKSKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-(methylamino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

MGZAGXMLBKSKRX-UHFFFAOYSA-N

SMILES

CNC=CC(=O)C1=CC=CC=C1

Canonical SMILES

CNC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In certain embodiments, a 3-methylamino-1-phenyl-1-propanol compound prepared by the method comprising: a) claisen condensation of acetophenone with ethyl formate leading to benzoylacetaldehyde sodium salt; b) condensation of the crude benzoylacetaldehyde sodium salt with an methylamine hydrochloride producing 1-phenyl-3-methylamino-2-propen-1-one; and c) converting 1-phenyl-3-methylamino-2-propen-1-one into 3-methylamino-1-phenyl-1-propanol by reacting 1-phenyl-3-methylamino-2-propen-1-one with sodium borohydride and acetic acid. Converting 1-phenyl-3-methylamino-2-propen-1-one into 3-methylamino-1-phenyl-1-propanol using sodium borohydride and acetic acid may comprise adding approximately 21 mmol of sodium borohydride to a solution comprising approximately 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in a glacial acetic acid solution producing a 3-methylamino-1-phenyl-1-propanol solution. The adding of sodium borohydride may be performed at about 1, 2, 3, 4, 5 to 10, 11, 12, 13, 14, 15° C. or more. The methods may further comprise adding approximately 240 mmol sodium hydroxide to the 3-methylamino-1-phenyl-1-propanol solution. The 3-methylamino-1-phenyl-1-propanol solution may be extracted with an ethyl acetate solution or another appropriate liquid or solution. The method may further comprise evaporating the solvent of the 3-methylamino-1-phenyl-1-propanol solution.
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